12-(3-chlorophenyl)-14-methyl-4,16-dipyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features multiple fused rings, including pyrazolo, pyrano, triazolo, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds typically involves optimizing the synthetic route for scalability. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like MnO2 or Pd/C in acetic acid.
Reduction: Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: Halogenation or alkylation reactions using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NBS in carbon tetrachloride (CCl4) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Triazolo[1,5-c]pyrimidine derivatives: Known for their potential as kinase inhibitors and anticancer agents.
Uniqueness
8-(3-Chlorophenyl)-10-methyl-2,11-di(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its multi-fused ring system, which provides a rigid and complex structure. This rigidity enhances its binding affinity and specificity towards molecular targets like CDK2, making it a promising candidate for drug development .
Properties
CAS No. |
900876-34-8 |
---|---|
Molecular Formula |
C26H17ClN8O |
Molecular Weight |
492.9g/mol |
IUPAC Name |
12-(3-chlorophenyl)-14-methyl-4,16-dipyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C26H17ClN8O/c1-15-20-21(16-5-3-9-28-12-16)22-24-31-23(17-6-4-10-29-13-17)33-34(24)14-30-25(22)36-26(20)35(32-15)19-8-2-7-18(27)11-19/h2-14,21H,1H3 |
InChI Key |
SWIRHQGIQSZDDE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CN=CC=C5)C6=CN=CC=C6)C7=CC(=CC=C7)Cl |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CN=CC=C5)C6=CN=CC=C6)C7=CC(=CC=C7)Cl |
Origin of Product |
United States |
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